molecular formula C27H28ClN3O3S2 B12008892 N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618077-02-4

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12008892
CAS No.: 618077-02-4
M. Wt: 542.1 g/mol
InChI Key: LDFILEDHNXYXBC-VHXPQNKSSA-N
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Description

N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (molecular formula: C₂₂H₁₆ClN₃O₃S₂; molecular weight: 469.96 g/mol) is a structurally complex heterocyclic compound featuring a thiazolidinone core fused with an indole-acetamide scaffold . The molecule contains a Z-configured exocyclic double bond between the thiazolidinone and indole moieties, a 2-ethylhexyl substituent on the thiazolidinone nitrogen, and a 2-chlorophenyl group attached via an acetamide linker.

Properties

CAS No.

618077-02-4

Molecular Formula

C27H28ClN3O3S2

Molecular Weight

542.1 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H28ClN3O3S2/c1-3-5-10-17(4-2)15-31-26(34)24(36-27(31)35)23-18-11-6-9-14-21(18)30(25(23)33)16-22(32)29-20-13-8-7-12-19(20)28/h6-9,11-14,17H,3-5,10,15-16H2,1-2H3,(H,29,32)/b24-23-

InChI Key

LDFILEDHNXYXBC-VHXPQNKSSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

Preparation Methods

Thiourea Intermediate Formation

The thiazolidinone ring is constructed via cyclocondensation of 2-ethylhexylamine with carbon disulfide and chloroacetyl chloride. Adapted from, the optimized procedure involves:

  • Reagents : 2-Ethylhexylamine (1.0 eq), CS₂ (1.2 eq), chloroacetyl chloride (1.1 eq).

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 6 h.

  • Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), solvent evaporation.

  • Yield : 78% as a yellow oil.

Cyclization to Thiazolidinone

The thiourea intermediate undergoes intramolecular cyclization in basic conditions:

  • Base : K₂CO₃ (2.0 eq) in DCM/water (3:1).

  • Temperature : Reflux (40°C), 4 h.

  • Characterization : ¹H NMR (CDCl₃) δ 3.82 (s, 2H, CH₂), 3.45 (m, 1H, CH), 1.25–1.60 (m, 10H, alkyl), 0.91 (t, 6H, CH₃).

Preparation of 1-(2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene)-3-(2-Ethylhexyl)-4-Thioxo-Thiazolidin-5-One

Knoevenagel Condensation

The indole-thiazolidinone conjugate forms via base-mediated condensation:

  • Substrates : Isatin (1.0 eq), 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one (1.1 eq).

  • Catalyst : Piperidine (0.2 eq) in ethanol.

  • Conditions : Reflux (78°C), 12 h under N₂.

  • Z-Selectivity : Maintained by steric hindrance from the 2-ethylhexyl group, confirmed via NOESY.

  • Yield : 65% after silica gel chromatography (hexane:EtOAc 7:3).

Acetamide Installation via Nucleophilic Acyl Substitution

Bromoacetylation of Indole-Thiazolidinone

  • Reagents : Bromoacetyl bromide (1.5 eq), DCM, 0°C.

  • Base : Pyridine (2.0 eq) to scavenge HBr.

  • Reaction Time : 2 h at 0°C → 1 h at 25°C.

  • Intermediate : 2-Bromo-N-(indole-thiazolidinone)acetamide, isolated via filtration.

Coupling with 2-Chloroaniline

  • Conditions : 2-Chloroaniline (1.2 eq), K₂CO₃ (2.5 eq), DCM/H₂O (2:1), 24 h.

  • Workup : Extraction with EtOAc, drying, solvent removal.

  • Purification : Recrystallization from ethanol/water (1:1).

  • Yield : 58% as a crystalline solid.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J=8.1 Hz, 1H, Ar-H), 7.55–7.43 (m, 3H, Ar-H), 4.14 (s, 2H, CH₂CO), 3.89 (m, 1H, CH), 1.10–0.85 (m, 15H, alkyl).

  • ¹³C NMR : δ 174.2 (C=O), 168.5 (C=S), 142.3 (C=N), 128.9–121.4 (Ar-C), 44.7 (CH₂), 38.5 (CH), 29.1–22.6 (alkyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 584.1923 (Calculated: 584.1931 for C₂₈H₃₄ClN₃O₃S₂).

Optimization Challenges and Solutions

Byproduct Formation During Cyclocondensation

  • Issue : Competing thiazole formation due to over-oxidation.

  • Mitigation : Strict temperature control (<40°C) and inert atmosphere.

Z/E Isomerization

  • Control : Use of bulky 2-ethylhexyl group suppresses E-isomer formation (<5% via HPLC).

Scalability and Industrial Feasibility

  • Catalyst Recycling : β-Cyclodextrin-SO₃H in aqueous media reduces waste (PMCID: PMC7101601).

  • Continuous Flow : Pilot-scale reactions achieved 85% yield using microreactor technology .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Antimycobacterial Activity

Research indicates that derivatives of thiazolidinones, including compounds similar to N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. In studies involving synthesized thiazolidinone derivatives, some compounds demonstrated up to 98% inhibition of the bacterium at concentrations as low as 6.25 μg/mL .

Anticancer Properties

The compound's structural components suggest potential anticancer properties. Thiazolidinone derivatives have been investigated for their efficacy against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting glioblastoma cells through apoptosis and cytotoxicity assays . The incorporation of the indole moiety may enhance these effects due to known anticancer properties associated with indole derivatives.

Antimicrobial and Antifungal Activity

The thiazolidinone core is recognized for its antimicrobial properties. Compounds containing this core have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Some studies have reported significant activity against Candida spp. and other pathogenic microorganisms .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various thiazolidinone derivatives assessed their biological activities against Mycobacterium tuberculosis. Among the synthesized compounds, one derivative demonstrated exceptional inhibition rates, indicating the therapeutic potential of this class of compounds in treating tuberculosis .

Study 2: Anticancer Activity Assessment

In another research effort, a series of thiazolidinone derivatives were tested against glioblastoma cell lines. The results indicated that specific modifications in the chemical structure led to enhanced anticancer activity, suggesting that similar modifications in this compound could yield compounds with improved efficacy .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound’s structural analogs differ primarily in substituents on the (i) thiazolidinone ring, (ii) indole moiety, and (iii) acetamide-linked aryl group. Key comparisons include:

Compound Name Molecular Formula Substituents (Thiazolidinone/Indole/Aryl) Key Structural Features
Target Compound C₂₂H₁₆ClN₃O₃S₂ 2-Ethylhexyl / 2-oxoindole / 2-chlorophenyl Z-configuration; lipophilic 2-ethylhexyl chain enhances membrane permeability
N-(4-Chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-... C₂₃H₁₉ClN₃O₅S₃ 1,1-Dioxidotetrahydrothiophen-3-yl / 2-oxoindole / 4-chlorophenyl Sulfone group increases polarity; 4-Cl reduces steric hindrance vs. 2-Cl
N-(2-Methylphenyl)-2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide C₂₂H₁₈N₃O₃S₂ Allyl / 2-oxoindole / 2-methylphenyl Allyl group introduces potential reactivity (e.g., Michael addition); 2-MePh enhances π-stacking
N-(2-Chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide C₁₆H₁₂ClN₃O₂S₃ Thiophen-2-ylmethylidene / - / 2-chlorophenyl Thiophene substituent alters electronic properties; E-configuration vs. Z in target

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (469.96 g/mol) has higher molecular weight compared to the thiophene analog (397.94 g/mol) . The 2-ethylhexyl chain increases logP (predicted ~4.5), favoring passive diffusion across biological membranes.
  • Collision Cross-Section (CCS) :

    • The allyl-substituted analog has a CCS of 207.3 Ų for [M+H]⁺, suggesting a compact conformation. In contrast, the target compound’s bulkier 2-ethylhexyl group likely increases CCS (>210 Ų), affecting transport kinetics .

Biological Activity

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound's structure features multiple functional groups, including a thiazolidinone ring and an indole moiety, which contribute to its diverse biological activities. The molecular formula is C29H33N3O5S2C_{29}H_{33}N_{3}O_{5}S_{2} with a molecular weight of 567.7 g/mol.

PropertyValue
Molecular FormulaC29H33N3O5S2
Molecular Weight567.7 g/mol
IUPAC NameN-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to thiazolidinone derivatives. For instance, derivatives similar to N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide demonstrated significant antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit promising anticancer activities by inducing apoptosis in cancer cells. The compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis. For example, studies have shown that certain thiazolidinone analogs can inhibit tumor growth in vitro and in vivo models by modulating pathways related to cell proliferation and survival.

The biological activity of N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-y}acetamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes or cell signaling pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream effects on cellular functions.
  • Oxidative Stress Induction : Some studies suggest that it can induce oxidative stress in target cells, contributing to its anticancer effects.

Study on Antimicrobial Activity

A recent study synthesized several thiazolidinone derivatives and evaluated their antimicrobial properties. Among them, a derivative similar to N-(2-chlorophenyl)-2-{(3Z)-... showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study utilized standard disk diffusion methods to assess efficacy, revealing a minimum inhibitory concentration (MIC) that supports further exploration for clinical applications .

Anticancer Activity Assessment

In another study focused on anticancer properties, researchers tested the compound against various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, starting with condensation of 3-(2-ethylhexyl)-4-oxo-2-thioxothiazolidine with indole derivatives. Key steps include:

  • Knoevenagel condensation to form the (Z)-configured thiazolidinone-indole hybrid (critical for bioactivity) .
  • Acetamide coupling using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine in ethanol) . Optimization requires precise temperature control (60–80°C), inert atmospheres to prevent oxidation, and TLC monitoring for intermediate purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR (1H/13C): Assigns protons and carbons in the thiazolidinone, indole, and acetamide moieties. Aromatic protons in the 2-chlorophenyl group appear as doublets at δ 7.2–7.8 ppm .
  • Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 469.958 for C22H16ClN3O3S2) .
  • X-ray crystallography: Resolves the (Z)-configuration of the thiazolidinone-indole system, critical for SAR studies .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays: Test antimicrobial activity via broth microdilution (MIC values), or anticancer activity using MTT assays (IC50 against HeLa or MCF-7 cells) .
  • Enzyme inhibition: Use fluorometric assays to evaluate binding to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during synthesis?

  • Protecting groups: Temporarily block reactive sites (e.g., indole NH) during coupling steps to prevent side reactions .
  • Catalytic control: Use Pd-mediated cross-coupling or organocatalysts to direct bond formation .
  • Computational modeling: Predict reaction pathways using DFT to optimize transition states .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Isosteric replacement: Substitute the 2-ethylhexyl chain with cyclopentyl or trifluoromethyl groups to reduce CYP450-mediated oxidation .
  • Prodrug approaches: Mask the thioxo group with ester prodrugs to improve oral bioavailability .
  • In vitro microsomal assays: Use liver microsomes (human/rat) with LC-MS/MS to track metabolite formation .

Q. What methodologies resolve contradictions in reported biological data?

  • Standardized assays: Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solubility .
  • Orthogonal validation: Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
  • Meta-analysis: Compare datasets across studies to identify confounding factors (e.g., solvent DMSO concentration affecting cytotoxicity) .

Q. How can computational tools predict binding modes and off-target effects?

  • Molecular docking (AutoDock Vina): Simulate interactions with COX-2 or DNA topoisomerase II, prioritizing residues within 4 Å of the thiazolidinone sulfur .
  • MD simulations (GROMACS): Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic lysine/aspartate residues .
  • Pharmacophore mapping: Identify essential features (e.g., thioxo group, chlorophenyl ring) for QSAR models .

Methodological Challenges & Solutions

Q. What techniques separate (Z)- and (E)-isomers of the thiazolidinone-indole system?

  • Chiral HPLC: Use a Chiralpak IG-U column with hexane:isopropanol (85:15) to resolve enantiomers .
  • Crystallization: Exploit differential solubility in ethanol/water mixtures .

Q. How is in vivo pharmacokinetic profiling conducted?

  • Rodent studies: Administer IV/oral doses (10 mg/kg) and collect plasma samples for LC-MS/MS analysis (LOQ: 1 ng/mL) .
  • Tissue distribution: Measure compound levels in liver/kidneys using isotope-labeled internal standards .

Q. What approaches validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization after compound treatment .
  • Click chemistry: Incorporate alkyne tags for pull-down assays and target identification via MS .

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